molecular formula C14H13ClN2O3S B5791335 N-(2-chlorophenyl)-2-[(methylsulfonyl)amino]benzamide

N-(2-chlorophenyl)-2-[(methylsulfonyl)amino]benzamide

Cat. No. B5791335
M. Wt: 324.8 g/mol
InChI Key: BGFKHFOMCXAVJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-2-[(methylsulfonyl)amino]benzamide, commonly known as Methylsulfonylmethane (MSM), is a naturally occurring sulfur compound found in various plants and animals. MSM is widely used in the field of scientific research due to its numerous potential health benefits and applications.

Mechanism of Action

The exact mechanism of action of N-(2-chlorophenyl)-2-[(methylsulfonyl)amino]benzamide is not fully understood. However, it is believed that N-(2-chlorophenyl)-2-[(methylsulfonyl)amino]benzamide exerts its effects through various pathways, including the modulation of oxidative stress, inflammation, and immune function. N-(2-chlorophenyl)-2-[(methylsulfonyl)amino]benzamide has also been shown to increase the production of glutathione, a potent antioxidant that plays a crucial role in protecting cells from damage.
Biochemical and Physiological Effects
N-(2-chlorophenyl)-2-[(methylsulfonyl)amino]benzamide has been shown to have numerous biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and pain. N-(2-chlorophenyl)-2-[(methylsulfonyl)amino]benzamide has also been shown to improve joint mobility and reduce joint stiffness in individuals with osteoarthritis. In addition, N-(2-chlorophenyl)-2-[(methylsulfonyl)amino]benzamide has been shown to improve skin health and reduce the appearance of wrinkles.

Advantages and Limitations for Lab Experiments

N-(2-chlorophenyl)-2-[(methylsulfonyl)amino]benzamide has several advantages for lab experiments. It is relatively inexpensive and easy to synthesize, making it accessible to researchers. N-(2-chlorophenyl)-2-[(methylsulfonyl)amino]benzamide is also non-toxic and has a low risk of side effects, making it a safe compound to use in experiments. However, N-(2-chlorophenyl)-2-[(methylsulfonyl)amino]benzamide has some limitations, including its water solubility and stability, which can affect its bioavailability and efficacy in certain applications.

Future Directions

There are numerous future directions for the study of N-(2-chlorophenyl)-2-[(methylsulfonyl)amino]benzamide. One area of research is the potential use of N-(2-chlorophenyl)-2-[(methylsulfonyl)amino]benzamide in the treatment of cancer. N-(2-chlorophenyl)-2-[(methylsulfonyl)amino]benzamide has been shown to have anticancer properties, and further studies are needed to explore its potential as a cancer treatment. Another area of research is the potential use of N-(2-chlorophenyl)-2-[(methylsulfonyl)amino]benzamide in the treatment of diabetes. N-(2-chlorophenyl)-2-[(methylsulfonyl)amino]benzamide has been shown to improve glucose metabolism and insulin sensitivity, making it a potential treatment for diabetes. Additionally, further studies are needed to explore the potential use of N-(2-chlorophenyl)-2-[(methylsulfonyl)amino]benzamide in the treatment of other chronic diseases, such as cardiovascular disease and neurodegenerative disorders.
Conclusion
In conclusion, N-(2-chlorophenyl)-2-[(methylsulfonyl)amino]benzamide is a naturally occurring sulfur compound with numerous potential health benefits and applications. Its anti-inflammatory, antioxidant, and analgesic properties make it a potential treatment for various conditions. N-(2-chlorophenyl)-2-[(methylsulfonyl)amino]benzamide has been extensively studied for its potential use in the treatment of osteoarthritis, rheumatoid arthritis, cancer, diabetes, and other chronic diseases. Further research is needed to explore the full potential of N-(2-chlorophenyl)-2-[(methylsulfonyl)amino]benzamide in these areas and to identify other potential applications for this compound.

Synthesis Methods

N-(2-chlorophenyl)-2-[(methylsulfonyl)amino]benzamide can be synthesized through the reaction between dimethyl sulfoxide (DMSO) and hydrogen peroxide (H2O2). This reaction results in the formation of N-(2-chlorophenyl)-2-[(methylsulfonyl)amino]benzamide and water. The synthesis of N-(2-chlorophenyl)-2-[(methylsulfonyl)amino]benzamide is relatively simple and cost-effective, making it a popular compound for scientific research.

Scientific Research Applications

N-(2-chlorophenyl)-2-[(methylsulfonyl)amino]benzamide has been extensively studied for its potential health benefits and applications. It has been shown to have anti-inflammatory, antioxidant, and analgesic properties, making it a potential treatment for various conditions such as osteoarthritis, rheumatoid arthritis, and other inflammatory disorders. N-(2-chlorophenyl)-2-[(methylsulfonyl)amino]benzamide has also been studied for its potential use in the treatment of cancer, diabetes, and other chronic diseases.

properties

IUPAC Name

N-(2-chlorophenyl)-2-(methanesulfonamido)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O3S/c1-21(19,20)17-12-8-4-2-6-10(12)14(18)16-13-9-5-3-7-11(13)15/h2-9,17H,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGFKHFOMCXAVJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC=C1C(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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